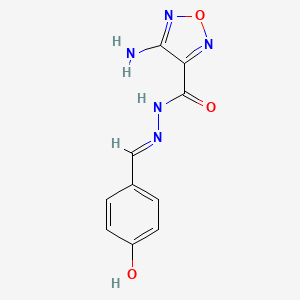
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Bromination and Hydroxylation: The indole core is then brominated and hydroxylated to introduce the bromo and hydroxy groups at the desired positions.
Coupling with Dichlorobenzamide: The final step involves coupling the modified indole core with 2,4-dichlorobenzamide under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Uniqueness
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide stands out due to its unique combination of bromo, hydroxy, and dichlorobenzamide groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-(7-bromo-2-hydroxy-1,5-dimethylindol-3-yl)imino-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2N3O2/c1-8-5-11-14(17(25)23(2)15(11)12(18)6-8)21-22-16(24)10-4-3-9(19)7-13(10)20/h3-7,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLISJMVPOMIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC(=O)C3=C(C=C(C=C3)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B6109352.png)
![2-bromo-N-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6109360.png)

![7-methyl-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6109377.png)
![5-ethyl-5-methyl-2-(methylthio)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6109390.png)
![N-benzyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6109393.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6109401.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6109404.png)
![2-(1-(2-methylbenzyl)-4-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6109409.png)
![(3R,4R)-1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol](/img/structure/B6109421.png)

![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-METHOXYBENZOATE](/img/structure/B6109440.png)
![1-(Diethylamino)-3-[2-methoxy-4-[[methyl(2-morpholin-4-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6109442.png)

